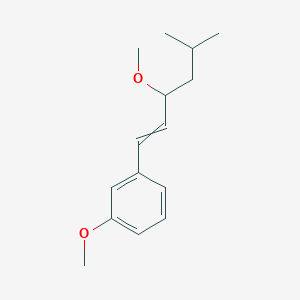
1-Methoxy-3-(3-methoxy-5-methylhex-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-(3-methoxy-5-methylhex-1-en-1-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with methoxy and methoxy-methylhexenyl groups
Vorbereitungsmethoden
The synthesis of 1-Methoxy-3-(3-methoxy-5-methylhex-1-en-1-yl)benzene typically involves several steps:
Starting Materials: The synthesis begins with benzene derivatives and appropriate alkylating agents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production: Industrial methods may involve catalytic processes to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Methoxy-3-(3-methoxy-5-methylhex-1-en-1-yl)benzene undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents: Typical reagents include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-(3-methoxy-5-methylhex-1-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research may focus on its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-(3-methoxy-5-methylhex-1-en-1-yl)benzene involves its interaction with various molecular targets:
Molecular Targets: These may include enzymes and receptors that the compound can bind to or modify.
Pathways Involved: The specific pathways depend on the biological context but may involve metabolic or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3-(3-methoxy-5-methylhex-1-en-1-yl)benzene can be compared with similar compounds:
Similar Compounds: These include other methoxy-substituted benzenes and alkenylbenzenes.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and industrial researchers alike.
Eigenschaften
CAS-Nummer |
143427-10-5 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
1-methoxy-3-(3-methoxy-5-methylhex-1-enyl)benzene |
InChI |
InChI=1S/C15H22O2/c1-12(2)10-15(17-4)9-8-13-6-5-7-14(11-13)16-3/h5-9,11-12,15H,10H2,1-4H3 |
InChI-Schlüssel |
GNFOZEYERFGPAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C=CC1=CC(=CC=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene](/img/structure/B12542678.png)

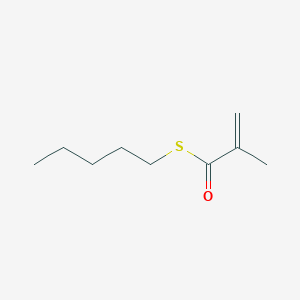
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
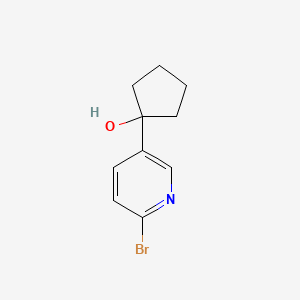
![(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542692.png)
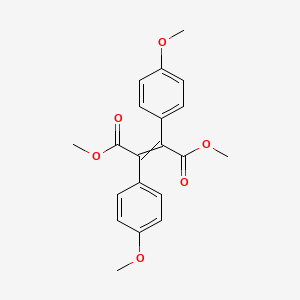
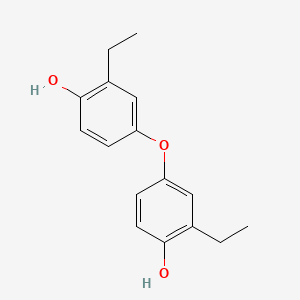



![Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate](/img/structure/B12542729.png)
![1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one](/img/structure/B12542736.png)
![5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B12542745.png)
